REACTION_CXSMILES
|
[Br:1][C:2]1[CH:14]=[CH:13][C:5]2[O:6][C:7]3([C:10](=O)[NH:11][C:4]=2[CH:3]=1)[CH2:9][CH2:8]3>C1COCC1>[Br:1][C:2]1[CH:14]=[CH:13][C:5]2[O:6][C:7]3([CH2:10][NH:11][C:4]=2[CH:3]=1)[CH2:9][CH2:8]3
|
Name
|
|
Quantity
|
135 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(OC3(CC3)C(N2)=O)C=C1
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
CUSTOM
|
Details
|
was quenched with methanol
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with sat. NaHCO3 (aq)
|
Type
|
CUSTOM
|
Details
|
Layers were separated
|
Type
|
EXTRACTION
|
Details
|
aqueous was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
Combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(OC3(CC3)CN2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 127 mg | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |